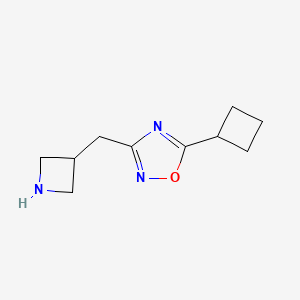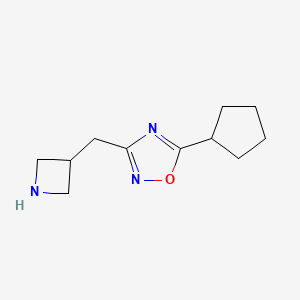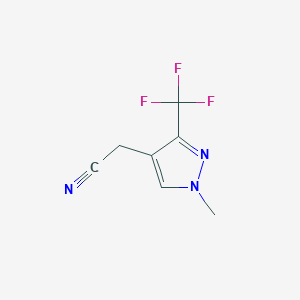
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Übersicht
Beschreibung
“2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound that has been extensively studied. It is also known as 1-Methyl-3-trifluoromethyl-1H-pyrazole .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is represented by the formula C7H6F3N3 .
Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key process in the chemical reactions involving “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile”. This process is part of the radical trifluoromethylation, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” include a molecular weight of 179.14 g/mol . It is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Pyrazole Carboxamides : This chemical has been utilized in synthesizing a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating its utility in the creation of complex organic compounds (Prabakaran, Khan & Jin, 2012).
Formation of Pyrazole Derivatives : The compound is involved in the condensation processes leading to pyrazole derivatives. This illustrates its role in forming novel organic structures, especially in the field of heterocyclic chemistry (Kheder, Mabkhot, Zahian & Mohamed, 2014).
Antioxidant Activity Synthesis : A key intermediate for synthesizing various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. This synthesis process highlights its potential in creating compounds with antioxidant properties (El‐Mekabaty, 2015).
Chemical Interaction and Properties
Metal Complex Formation : This chemical is significant in the formation of metal complexes, such as the silver(I) complex. Its ability to act as a ligand in complex formation is crucial for applications in coordination chemistry (Dias & Kulkarni, 2016).
Interaction with Other Compounds : Its interaction with other compounds like pyrazoline, pyridine, and tetrazole highlights its versatility in chemical reactions, essential for developing new synthetic pathways and materials (Gein, Buldakova & Dmitriev, 2019).
Advancements in Organic Chemistry
Catalyst-Free Combinatorial Library Synthesis : Demonstrates its application in the development of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, showcasing advancements in green chemistry and organic synthesis (Kumaravel & Vasuki, 2009).
Creation of Novel Heterocycles : The compound is integral in the creation of novel heterocycles, highlighting its role in the development of new compounds with potential applications in various fields of science and technology (Bondock, Tarhoni & Fadda, 2014).
Safety And Hazards
The safety data sheet for 1-Methyl-3-trifluoromethyl-1H-pyrazole indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASRCDDOLIUWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)

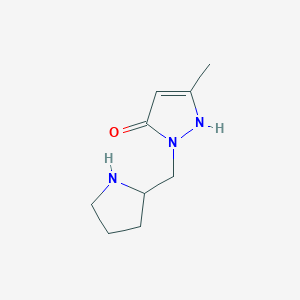


![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)
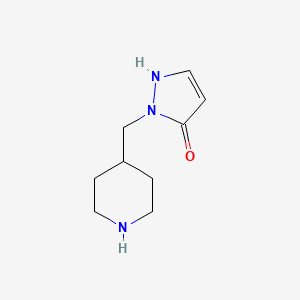

![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)



